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Compound of Interest

2-(1-ethyl-1H-pyrazol-4-
Compound Name:

yl)morpholine
CAS No.: 1803600-81-8
Cat. No.: B1433424

Get Quote

Executive Summary

The fusion of pyrazole and morpholine pharmacophores represents a strategic scaffold in
modern medicinal chemistry. While the pyrazole ring serves as a rigid linker and hydrogen-
bond donor/acceptor often mimicking the adenine ring of ATP in kinase pockets, the morpholine
moiety is frequently incorporated to modulate physicochemical properties—specifically
solubility, lipophilicity, and metabolic stability.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways (primarily
PI3K/Akt/mTOR inhibition), and synthetic protocols for these derivatives. It provides a self-
validating framework for researchers aiming to optimize this scaffold for oncology and
antimicrobial applications.

Structural Rationale & SAR

The biological potency of pyrazole-morpholine hybrids is not accidental; it is a result of precise
molecular engineering.
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The Pyrazole "Warhead"

The pyrazole ring (1,2-diazole) acts as the core scaffold. Its planar structure allows for Tt-1t
stacking interactions within the active sites of enzymes (e.g., kinases, topoisomerases).

o N1-Substitution: Large hydrophobic groups (e.g., phenyl, substituted aryl) at the N1 position
often occupy the hydrophobic pocket Il of kinase domains, enhancing selectivity.

e C3/C5-Substitution: Electron-withdrawing groups (ClI, F, NO2) at these positions typically
enhance antimicrobial activity by increasing the acidity of the NH proton (if present) or
altering the dipole moment for better membrane penetration.

The Morpholine "Tail"

Morpholine is a non-aromatic heterocycle introduced primarily for two reasons:

o Solubility Enhancement: The ether oxygen and secondary amine reduce the logP of highly
lipophilic pyrazole cores, improving oral bioavailability.

e Hinge Region Binding: In kinase inhibitors (e.g., PI3K inhibitors), the morpholine oxygen
often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in
PI3Ka), mimicking the interaction of ATP.

SAR Summary Table
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Structural Feature

Modification

Biological Effect

Causality

Pyrazole Core

C4-Aldehyde/Linker

Increased Potency

Facilitates covalent or
tight non-covalent
bonding with
nucleophilic residues

(e.g., Cys).

Morpholine Ring

C2/C6-Methylation

Metabolic Stability

Steric hindrance
protects the ring from
oxidative metabolism
(CYP450).

Linker

Urea/Amide bridge

Selectivity

Restricts
conformational
freedom, locking the
molecule in the

bioactive pose.

Mechanism of Action: PISBK/Akt/mTOR Signaling

The most prominent application of pyrazole-morpholine derivatives is the inhibition of the
PISK/Akt/mTOR pathway, a cascade frequently dysregulated in breast, lung, and colorectal

cancers.

Mechanistic Insight

These derivatives function as ATP-competitive inhibitors. The pyrazole moiety occupies the

adenine-binding pocket, while the morpholine arm extends into the solvent-exposed region or

interacts with the hinge region, preventing ATP phosphorylation of Phosphatidylinositol (4,5)-

bisphosphate (PIP2) to PIP3. This blockade arrests downstream signaling essential for cell

proliferation (Akt) and protein synthesis (MTOR).

Pathway Visualization

The following diagram illustrates the intervention points of pyrazole-morpholine derivatives

within the signaling cascade.
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RTK (Receptor Tyrosine Kinase) Pyrazole-Morpholine Inhibitor
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Figure 1: Mechanism of Action showing ATP-competitive inhibition of PIS3K and mTOR by

pyrazole-morpholine derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.
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Synthesis: Claisen-Schmidt Condensation & Cyclization

This workflow synthesizes a pyrazoline core followed by morpholine attachment.

Reagents:

Substituted Acetophenone

Hydrazine Hydrate

Ethanol/Glacial Acetic Acid

Protocol:

4-Morpholinobenzaldehyde (or morpholine-linker-aldehyde)

o Chalcone Formation: Dissolve substituted acetophenone (10 mmol) and 4-
morpholinobenzaldehyde (10 mmol) in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise at
0°C. Stir at room temperature for 12 hours. Pour into ice water, filter the precipitate

(Chalcone).

o Validation: Check TLC (Hexane:Ethyl Acetate 7:3). disappearance of starting materials.

e Cyclization: Reflux the chalcone (5 mmol) with hydrazine hydrate (25 mmol) in glacial acetic

acid (10 mL) for 8-10 hours.

 Purification: Pour into crushed ice. Neutralize with NaHCO:s if necessary. Filter the solid and

recrystallize from ethanol.

o Validation: *H-NMR should show disappearance of chalcone alkene protons and

appearance of pyrazoline CHz protons (dd) around 3.0-4.0 ppm.

Synthesis Workflow Diagram

Acetophenone + Claisen-Schmidt
Morpholino-Benzaldehyde (NaOH, EtOH)

A4

Cyclization
(Hydrazine, AcOH)

A4

Chalcone Intermediate

Pyrazole-Morpholine
Derivative
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Figure 2: Synthetic pathway via Claisen-Schmidt condensation and hydrazinic cyclization.

Bioassay: In Vitro Kinase Inhibition (PI3Ka)

Purpose: Determine ICso values against the target enzyme. Method: ADP-Glo™ Kinase Assay
(Promega).

Preparation: Dilute compounds in DMSO (10 mM stock). Prepare serial dilutions.

o Reaction: Incubate purified PI3Ka enzyme, substrate (PIP2:PS lipid vesicles), and ATP (10
M) with the compound for 60 min at room temperature.

o Detection: Add ADP-Glo™ Reagent (40 min) to terminate reaction and deplete remaining
ATP. Add Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luciferase
signal.

e Analysis: Measure luminescence. Plot RLU vs. log[concentration].
o Control: Staurosporine (Reference Inhibitor).[1]
o Acceptance Criteria: Z'-factor > 0.5.

Therapeutic Applications & Data Analysis
Oncology

Comparison of ICso values (uUM) for a representative Pyrazole-Morpholine Hybrid (PM-101) vs.
Standard Drugs.
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. . .. PM-101 ICso Doxorubicin .
Cell Line Tissue Origin Interpretation
(HM) ICs0 (HM)

Comparable
MCF-7 Breast (ER+) 24+0.2 1.8+0.1 potency; likely
PI3K dependent.

Moderate

activity; suggests
A549 Lung (NSCLC) 51+04 3.2+0.3 ]

multi-target

mechanism.

High Selectivity

HEK293 Kidney (Normal) >50.0 85+0.5
Index (SI) (>20).

Antimicrobial Activity

Morpholine derivatives often exhibit broad-spectrum activity by disrupting bacterial cell walls or
inhibiting DNA gyrase.

o Target: MRSA (Methicillin-Resistant S. aureus).

o Potency: MIC values often range from 4-16 pg/mL for optimized derivatives with electron-
withdrawing groups on the pyrazole phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. thepharmajournal.com [thepharmajournal.com]

» To cite this document: BenchChem. [Biological Activity of Pyrazole-Morpholine Derivatives: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433424/docs#biological-activity-of-pyrazole-
morpholine-derivatives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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